4-Methylphenyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-thio-alpha-d-mannopyranoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-thio-alpha-d-mannopyranoside typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups, introduction of benzyl and benzylidene groups, and the formation of the thio-mannopyranoside linkage. Common solvents used in these reactions include ethyl acetate and hexane, with reaction temperatures ranging from 153-159°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-thio-alpha-d-mannopyranoside can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can replace certain groups with others, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce deprotected mannopyranosides.
Scientific Research Applications
4-Methylphenyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-thio-alpha-d-mannopyranoside has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used as a molecular probe to investigate biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in drug discovery and development, due to its ability to interact with specific molecular targets.
Industry: It can be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methylphenyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-thio-alpha-d-mannopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibiting disease-related enzymes or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-thio-beta-d-glucopyranoside: This compound shares a similar structure but differs in the configuration of the sugar moiety.
4,6-O-Benzylidene-methyl-alpha-d-glucopyranoside: Another related compound with a different substitution pattern on the sugar ring.
Uniqueness
4-Methylphenyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-thio-alpha-d-mannopyranoside stands out due to its specific combination of benzyl and benzylidene groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Properties
Molecular Formula |
C34H34O5S |
---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
6-(4-methylphenyl)sulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C34H34O5S/c1-24-17-19-28(20-18-24)40-34-32(36-22-26-13-7-3-8-14-26)31(35-21-25-11-5-2-6-12-25)30-29(38-34)23-37-33(39-30)27-15-9-4-10-16-27/h2-20,29-34H,21-23H2,1H3 |
InChI Key |
DDANYPHUIFTAQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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